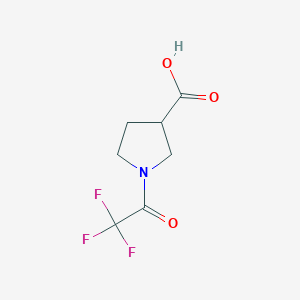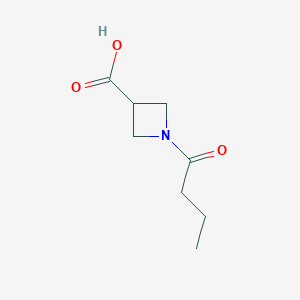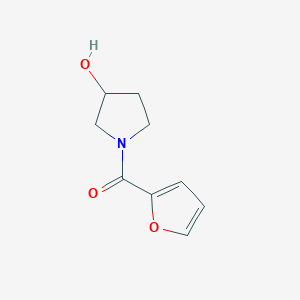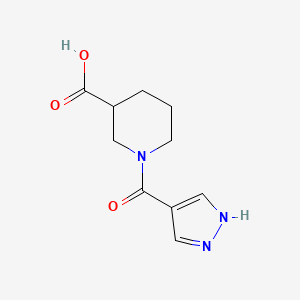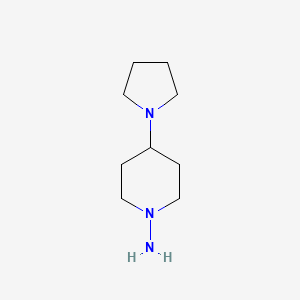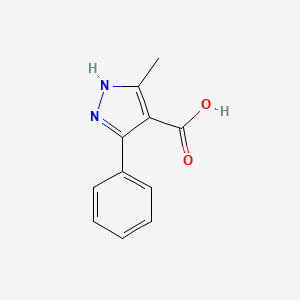
Acide 5-méthyl-3-phényl-1H-pyrazole-4-carboxylique
Vue d'ensemble
Description
3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms.
Applications De Recherche Scientifique
3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mécanisme D'action
Target of Action
Pyrazole derivatives have been found in many biologically active molecules and agrochemicals , and they have been applied to treat various diseases .
Mode of Action
The modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably .
Biochemical Pathways
Pyrazole derivatives have been described as useful synthons of various heterocycles .
Result of Action
Pyrazole derivatives have been applied to treat various diseases, indicating their significant biological effects .
Analyse Biochimique
Biochemical Properties
5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with D-amino acid oxidase (DAO), where 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid acts as an inhibitor . This inhibition protects DAO cells from oxidative stress induced by D-Serine. Additionally, the compound has been shown to prevent formalin-induced tonic pain . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
The effects of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to protect cells from oxidative stress, which is crucial for maintaining cellular homeostasis . Furthermore, its role in inhibiting D-amino acid oxidase suggests potential neuroprotective effects, as oxidative stress is a known factor in neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of D-amino acid oxidase is a key mechanism, where it binds to the enzyme and prevents its activity . This inhibition reduces the production of reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory effects on D-amino acid oxidase over extended periods . Long-term studies have indicated that the compound can consistently protect cells from oxidative stress, suggesting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits D-amino acid oxidase and protects against oxidative stress without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s inhibition of D-amino acid oxidase affects the metabolic flux of D-amino acids, reducing the production of reactive oxygen species . This interaction highlights the compound’s role in modulating metabolic pathways related to oxidative stress and cellular protection.
Transport and Distribution
The transport and distribution of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Understanding these mechanisms is essential for optimizing its therapeutic applications and ensuring effective delivery to target tissues.
Subcellular Localization
The subcellular localization of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with D-amino acid oxidase and other biomolecules, ensuring its efficacy in modulating biochemical pathways and protecting cells from oxidative stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of hydrazines with 1,3-diketones. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with concentrated nitric and sulfuric acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as multicomponent reactions and cyclocondensation, are likely employed on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, using reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) under controlled temperatures.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-Methyl-2-phenylpyrazole-4-carboxylic acid
- 4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DAO selectively makes it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-9(11(14)15)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBNXQFYFKZFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593011 | |
| Record name | 5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54952-71-5 | |
| Record name | 5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



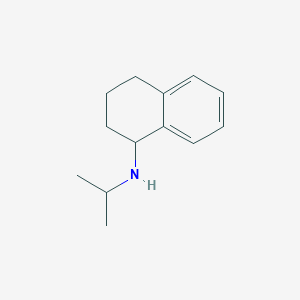
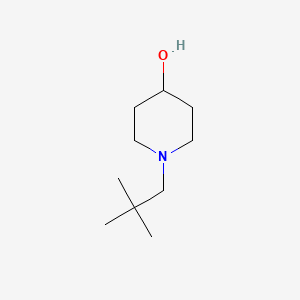
![Tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369786.png)
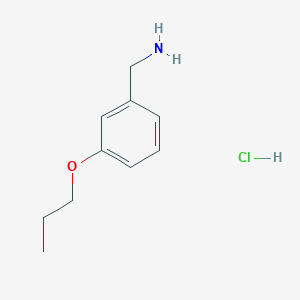
![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)
![Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate](/img/structure/B1369796.png)


